1-Acetoxy-3-hydroxy-acetone
Description
Contextual Significance of α-Oxygenated Ketones in Synthetic Chemistry
α-Oxygenated ketones, a class of compounds characterized by a ketone functionality with an oxygen-containing substituent on the adjacent carbon, are of paramount importance in organic synthesis. This structural motif is a key feature in numerous natural products and pharmaceuticals, including various steroids and the core of lignans (B1203133) like (+)-paulownin. mdpi.com Their significance stems from the ability of the α-oxygen functionality to influence the reactivity of the carbonyl group and to serve as a handle for further molecular elaborations.
The presence of an α-hydroxy or α-acetoxy group can facilitate a range of chemical transformations. For instance, α-hydroxy ketones are precursors to valuable α-amino ketones through processes like the Heyns rearrangement. researchgate.net They are also central to important backbone rearrangements, such as the α-ketol rearrangement, which can be promoted by acid, base, or heat to induce 1,2-shifts of substituents. bmrb.io Furthermore, α-acyloxy ketones are not only synthetic intermediates but are also found as biochemical constituents in living organisms. Their utility is demonstrated in their conversion to other functional groups and their role in the construction of complex cyclic and acyclic systems. mdpi.com The development of methods for the stereoselective synthesis of α-oxygenated ketones is a significant area of research, as the stereochemistry at the α-position is often crucial for the biological activity of the target molecule. itb.ac.id
Historical Trajectory of Research on Acetoxy- and Hydroxy-Substituted Carbonyl Compounds
The study of acetoxy- and hydroxy-substituted carbonyl compounds has a rich history, evolving from early investigations of simple derivatives to the development of sophisticated and highly selective synthetic methods. Initial preparations of α-acyloxy ketones often involved the use of pre-functionalized ketones, such as α-haloketones or diazoketones. For example, a 1952 study detailed the synthesis of derivatives of 1,3-dihydroxy-1-phenylacetone from O-acetylmandelyldiazomethane, highlighting both the potential and the challenges of these early methods. rsc.org
Over time, synthetic approaches have become more direct and versatile. Oxidative coupling reactions of ketones with carboxylic acids, under both metal-catalyzed and metal-free conditions, emerged as a simpler and more powerful tool for creating the α-acyloxy ketone linkage. The use of hypervalent iodine reagents, such as phenyliodonium (B1259483) diacetate (PIDA), has also become a prominent method for the α-acetoxylation of ketones. researchgate.netchemspider.com
A significant advancement in this field has been the advent of chemoenzymatic methods. These approaches utilize enzymes, such as lipases and esterases, to perform highly regio- and enantioselective acylations or deacylations, providing access to chiral α-hydroxy and α-acetoxy ketones that are valuable as building blocks in asymmetric synthesis. itb.ac.idrsc.org Early work in the 1990s demonstrated the potential of enzymatic hydrolysis for the kinetic resolution of racemic acetates, and this area continues to be a focus of research. rsc.orgresearcher.life The regioselective acylation of polyols, including derivatives of glycerol (B35011) and dihydroxyacetone, has been a subject of study, aiming to selectively protect one hydroxyl group over another. bmrb.ionih.gov These historical developments have laid the groundwork for the current understanding and synthetic utility of compounds like 1-Acetoxy-3-hydroxy-acetone.
Current Research Imperatives and Scholarly Focus on this compound
Current research in the field of functionalized carbonyl compounds is driven by the need for greener, more efficient, and highly selective synthetic methods. For a molecule like this compound, which contains both a primary alcohol and an acetoxy group adjacent to a ketone, the selective transformation of one functional group in the presence of others is a key challenge and a significant area of scholarly interest.
One of the primary research imperatives is the development of catalytic methods for the regioselective synthesis of monoacylated dihydroxyacetone derivatives. Dihydroxyacetone, the parent compound of this compound, is a readily available, bio-based synthon. umich.edu The ability to selectively acylate one of its two primary hydroxyl groups is crucial for its use as a versatile building block. Research into borinic acid-catalyzed regioselective acylation of polyols demonstrates a modern approach to achieving such selectivity. nih.gov
Furthermore, enzymatic and chemoenzymatic strategies continue to be a major focus. The use of lipases for the regioselective acylation of diols in non-conventional solvents like acetone (B3395972) is an area of active investigation, offering environmentally friendly routes to compounds like this compound. bmrb.io The enzymatic reduction of acyl derivatives of dihydroxyacetone phosphate (B84403) has also been explored, indicating the biological relevance and synthetic potential of such molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxy-2-oxopropyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-4(7)9-3-5(8)2-6/h6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOSCXYXUNZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Acetoxy 3 Hydroxy Acetone and Congeners
Direct Synthesis Approaches to the Core Structure
Direct approaches to the 1-acetoxy-3-hydroxy-acetone framework are centered on creating the key functional groups from readily available starting materials.
A common strategy involves the selective oxidation of a secondary alcohol in a polyol precursor where the primary alcohol destined to be acetylated is already protected.
The Jones oxidation is a robust and efficient method for converting secondary alcohols into ketones. wikipedia.orgorganic-chemistry.org The reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972), is a powerful oxidant. adichemistry.comalfa-chemistry.com For the synthesis of this compound, a suitable precursor would be 1-acetoxy-2,3-propanediol. The Jones reagent selectively oxidizes the secondary hydroxyl group at the C-2 position to a ketone, leaving the primary hydroxyl and the acetate (B1210297) ester untouched under controlled conditions.
The mechanism involves the formation of a chromate (B82759) ester from the secondary alcohol. A subsequent base-assisted (water or acetone can act as the base) elimination of an alpha-proton results in the formation of the ketone and a reduced chromium(IV) species, which undergoes further reactions to ultimately form the stable, green chromium(III) ion. organic-chemistry.orgadichemistry.com The reaction is typically rapid and exothermic, with high yields being a significant advantage. wikipedia.org However, the carcinogenicity of chromium(VI) compounds has led to a decline in the use of this method in favor of milder and less toxic alternatives. wikipedia.org
Table 1: Jones Reagent Mediated Oxidation
| Precursor | Reagent | Conditions | Product | Key Findings |
|---|
Beyond the specific formulation of the Jones reagent, chromium(VI) oxide is a versatile oxidant that can be used in various systems to achieve similar transformations. derpharmachemica.comresearchgate.net Complexes of chromium trioxide with pyridine, such as the Collins reagent (CrO₃·2Py in dichloromethane) or pyridinium (B92312) dichromate (PDC), are milder and more selective alternatives that can also effect the oxidation of secondary alcohols to ketones, often with higher functional group tolerance. thieme-connect.com
For instance, the oxidation of 3β-acetoxy-5α,6β-diols in the steroid series using a solution of chromium trioxide in acetone and water is a well-documented procedure that yields the corresponding 3β-acetoxy-5α-hydroxy-6-oxo steroid, a structure analogous to the target molecule. arkat-usa.org This transformation proceeds by the selective oxidation of the secondary alcohol at C-6 to a ketone while preserving the acetate at C-3 and the tertiary alcohol at C-5. This demonstrates the feasibility of selectively oxidizing a secondary alcohol in the presence of other sensitive functional groups using CrO₃-based reagents. arkat-usa.org
Table 2: Chromium(VI) Oxide Based Oxidation of a Steroidal Diol
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|
A distinct and modern approach to forming α-acetoxy ketones involves the direct acetoxylation of a ketone at its α-position using hypervalent iodine(III) reagents. doaj.orgnih.gov In this strategy, hydroxyacetone (B41140) (acetol) would serve as the precursor. wikipedia.org The reaction utilizes an oxidant like (diacetoxyiodo)benzene, PhI(OAc)₂, which acts as a source of an electrophilic acetoxy group.
The mechanism is thought to proceed via the enol or enolate form of the ketone, which attacks the iodine(III) center. This can be facilitated by Lewis acids, such as BF₃·OEt₂, which activate both the ketone and the hypervalent iodine reagent, leading to a smooth α-acetoxylation reaction. doaj.orgnih.govresearchgate.net This method provides a direct route to the target structure from a simple ketone precursor and avoids the use of heavy metals like chromium. organic-chemistry.org The reaction conditions are generally mild, and the methodology has been successfully applied to a range of ketones. nih.gov
Table 3: Hypervalent Iodine Mediated α-Acetoxylation
| Precursor | Reagent | Catalyst/Additive | Conditions | Product | Key Findings |
|---|
This synthetic route involves the formation of the acetate ester as a key step. The most logical precursor for this approach is 1,3-dihydroxyacetone (B48652). The challenge lies in achieving selective mono-acetylation of one of the two primary hydroxyl groups. This can often be accomplished by using a stoichiometric amount of the acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a base at low temperatures.
Enzymatic catalysis offers a highly selective alternative for such transformations. Lipases, for example, are known to catalyze the regioselective acylation of polyols in organic solvents. By employing a suitable lipase (B570770) and an acyl donor (e.g., vinyl acetate), it is possible to selectively acylate one of the primary hydroxyl groups of 1,3-dihydroxyacetone to furnish this compound with high precision, leaving the other hydroxyl group and the ketone moiety intact.
Table 4: Selective Esterification of 1,3-Dihydroxyacetone
| Precursor | Reagent | Method | Product | Key Findings |
|---|---|---|---|---|
| 1,3-Dihydroxyacetone | Acetic Anhydride / Pyridine | Stoichiometric control | This compound | Requires careful control of stoichiometry to avoid di-acetylation. |
Building the carbon framework through nucleophilic substitution is another viable strategy. This approach typically involves the reaction of a halogenated propanone derivative with an appropriate nucleophile. A highly effective method is the reaction of 1-bromo-3-hydroxypropanone or 1-chloro-3-hydroxypropanone with an acetate salt, such as potassium acetate or sodium acetate.
This reaction proceeds via a standard Sₙ2 mechanism, where the acetate anion displaces the halide from the α-carbon of the ketone. The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the substitution. This method is advantageous as it constructs the desired ester functionality directly at the C-1 position. A related compound, 1-acetoxy-3-chloroacetone, is known and could potentially be converted to the target molecule by nucleophilic substitution of the chlorine with a hydroxide (B78521) group, although this might lead to side reactions like hydrolysis of the ester. ontosight.ai
Table 5: Nucleophilic Substitution for Synthesis
| Precursor | Reagent | Solvent | Product | Key Findings |
|---|
Oxidative Transformations of Precursors
Indirect Synthetic Pathways and Strategic Analog Preparations
Indirect methods and the preparation of structural analogs are fundamental to accessing complex molecules like this compound, particularly when direct synthesis is challenging. These strategies often rely on readily available starting materials and leverage protecting group chemistry or explore general reaction protocols that can be adapted for the target structure.
Derivatization of 1,3-Dihydroxyacetone and its Protected Forms
1,3-Dihydroxyacetone (DHA), the simplest ketose, serves as a logical and renewable starting point for the synthesis of this compound. unit.no The primary challenge lies in achieving selective mono-acetylation of one of the two primary hydroxyl groups. Direct acetylation of DHA, for instance using acetic anhydride with an n-methylimidazole catalyst, tends to produce the diacetylated product, 1,3-diacetoxyacetone. researchgate.net
To achieve regioselective acetylation, a standard synthetic approach involves the use of protecting groups. A common protected form of DHA is 2,2-dimethyl-1,3-dioxan-5-one (B43941), where the two hydroxyl groups are masked as a ketal. rsc.org A conceptual pathway using this intermediate would involve:
Protection of the two hydroxyl groups of DHA, for example, by reacting it with acetone or a dimethoxypropane under acidic conditions to form the isopropylidene ketal (solketal analog).
While 2,2-dimethyl-1,3-dioxan-5-one is a protected form, a more typical strategy for selective mono-acetylation would be to start with a precursor like glycerol (B35011), selectively protect two hydroxyls (e.g., the 1,2-positions to form solketal), oxidize the remaining free hydroxyl at the 3-position to a ketone, acetylate the newly formed enolate or a hydroxyl group at the 1-position after a series of steps, and finally deprotect.
Although literature points to the acetylation of DHA for analytical purposes and the existence of its protected forms, the specific, optimized synthesis of this compound from DHA requires a carefully planned protecting group strategy to control regioselectivity. researchgate.netnih.gov The formation of 1-acetyl-dihydroxyacetone phosphate (B84403) in biological systems further underscores the feasibility of selective acylation on the DHA scaffold. cabidigitallibrary.org
Exploration of α-Acetoxylation Protocols for General Ketone Substrates
The introduction of an acetoxy group at the α-position of a ketone is a well-established transformation in organic synthesis. These general protocols provide a viable route to this compound congeners by applying them to appropriate hydroxyketone precursors. A prominent method involves the use of hypervalent iodine(III) reagents, such as (diacetoxy)iodobenzene (PIDA or PhI(OAc)₂).
This reaction is often promoted by a Lewis acid, like boron trifluoride etherate (BF₃•OEt₂), which activates the iodine reagent and can impart high diastereoselectivity in cyclic systems. nih.govorganic-chemistry.org The general procedure involves stirring the ketone substrate with PhI(OAc)₂ in acetic acid, with BF₃•OEt₂ added to facilitate the reaction. nih.gov
Alternative, more economical methods have been developed that use a catalytic amount of an iodine source. One such protocol employs catalytic iodobenzene (B50100) with an oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) or a combination of acetic anhydride and aqueous hydrogen peroxide. bohrium.com These reactions offer an efficient and environmentally friendlier approach by avoiding stoichiometric heavy metal reagents. For example, ketones can be converted to α-acetoxy ketones in good yields using catalytic iodobenzene and 30% aqueous H₂O₂ as the oxidant.
| Method | Key Reagents | Promoter/Catalyst | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Hypervalent Iodine (Stoichiometric) | PhI(OAc)₂ | BF₃•OEt₂ (Lewis Acid) | Acetic Acid, Room Temp, 24h | High diastereoselectivity for some substrates. | nih.gov |
| Hypervalent Iodine (Catalytic) | Acetic Anhydride, 30% H₂O₂ | Iodobenzene (20 mol%) | 30-35 °C, 7h | Economical, reduced waste, faster than other catalytic methods. | bohrium.com |
| Hypervalent Iodine (Catalytic) | m-CPBA, p-TsOH·H₂O | Iodine (catalytic) | Acetonitrile/Trifluoroethanol | Forms α-tosyloxy ketones, which can be substituted. | bohrium.com |
Biocatalytic Transformations for Enantioselective Synthesis
Biocatalysis offers powerful tools for the enantioselective synthesis of α-hydroxy ketones, which are direct precursors to chiral this compound analogs. These enzymatic methods are prized for their high selectivity under mild reaction conditions. Key strategies include the use of lyases, hydrolases, and redox enzymes. researchgate.netpsu.edu
Thiamine Diphosphate (ThDP)-Dependent Lyases : These enzymes, such as benzaldehyde (B42025) lyase (BAL), catalyze the asymmetric carboligation of aldehydes. psu.edu This "umpolung" (polarity reversal) strategy allows for the formation of a C-C bond to create an α-hydroxy ketone with high enantiomeric excess (ee). For example, two different aldehyde molecules can be coupled to produce a chiral acyloin.
Hydrolases for Kinetic Resolution : Enzymes like lipases and esterases are widely used for the kinetic resolution of racemic mixtures. researchgate.netpsu.edu In a typical chemoenzymatic approach, a racemic α-hydroxy ketone is chemically acetylated to produce the corresponding racemic α-acetoxy ketone. A lipase is then used to selectively hydrolyze one enantiomer of the acetate back to the alcohol, leaving the other enantiomer of the α-acetoxy ketone unreacted. This process can yield both the chiral alcohol and the chiral acetate with high enantiopurity. nih.govpsu.edu Dynamic kinetic resolution (DKR) protocols, where the unwanted enantiomer is racemized in situ, can further improve theoretical yields to 100%.
Whole-Cell Redox Processes : Microorganisms containing redox enzymes (dehydrogenases) can be used for the enantioselective reduction of 1,2-diketones to a single enantiomer of an α-hydroxy ketone. psu.edu Conversely, the selective oxidation of one of the two hydroxyl groups in a vicinal diol can also produce a chiral α-hydroxy ketone.
| Enzyme Class | Example Enzyme | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Lyases | ThDP-dependent lyases (e.g., BAL) | Asymmetric carboligation of aldehydes | Forms chiral α-hydroxy ketones directly from aldehydes. | psu.edu |
| Hydrolases | Lipases, Esterases | (Dynamic) Kinetic Resolution of racemic α-acetoxy ketones | Separates enantiomers via selective hydrolysis. | nih.govresearchgate.netpsu.edu |
| Oxidoreductases | Dehydrogenases | Enantioselective reduction of 1,2-diketones or oxidation of diols | Provides access to chiral α-hydroxy ketones from different oxidation states. | psu.edu |
Enantioselective and Diastereoselective Synthetic Strategies
Achieving stereocontrol is paramount in modern organic synthesis. For a molecule like this compound, which contains a ketone and two functionalized carbons, strategies for controlling the stereochemistry are critical for accessing specific isomers.
A dominant approach is the chemoenzymatic strategy , which combines the efficiency of chemical synthesis with the selectivity of biocatalysis. As described previously, the chemical synthesis of a racemic α-acetoxy ketone followed by enzyme-mediated kinetic resolution is a robust method. psu.edunih.gov For instance, the hydrolysis of racemic α'-acetoxy enones using a lipase can provide both the chiral hydroxy enone and the remaining chiral acetoxy enone with high enantiomeric excesses (up to 99%). psu.edu
Organocatalysis provides an alternative, metal-free approach to asymmetric synthesis. For example, the proline-catalyzed asymmetric Mannich reaction using hydroxyacetone as the ketone component can generate β-amino ketones with high enantio- and diastereoselectivity. These products can be further transformed, such as through a Baeyer-Villiger oxidation, into 5-acyloxy-oxazolidin-2-ones, which are valuable chiral building blocks for 1,2-amino alcohol derivatives. This demonstrates how chirality can be installed using a simple C3 building block related to the target compound.
For substrates that already possess stereocenters, diastereoselective synthesis is employed to control the formation of new chiral centers relative to the existing ones. A notable example is the highly diastereoselective Staudinger [2+2]-cyclocondensation between acetoxyketene and chiral epoxyimines. This reaction yields cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones, demonstrating excellent control over the relative stereochemistry of the newly formed ring. Similarly, highly diastereoselective methods for synthesizing syn-1,3-dihydroxyketone motifs from propargylic alcohols have been developed, showcasing how complex stereochemical arrays can be constructed with precision. organic-chemistry.org These methods are crucial for the synthesis of complex natural products and highlight the sophisticated strategies available for preparing stereochemically defined analogs of this compound.
Chemical Reactivity and Mechanistic Investigations of 1 Acetoxy 3 Hydroxy Acetone
Intrinsic Reactivity of the Keto-Acetoxy-Hydroxyl Moiety
The chemical behavior of 1-acetoxy-3-hydroxy-acetone is governed by the interplay of its three functional groups: a central ketone, a primary hydroxyl group, and a primary acetate (B1210297) ester. This combination creates a molecule with multiple reactive sites, capable of participating in a wide range of chemical transformations.
The structure of this compound features both electrophilic and nucleophilic centers, which dictate its reactivity.
Electrophilic Center : The carbonyl carbon of the keto group is the primary electrophilic site. The polarization of the carbon-oxygen double bond, due to the high electronegativity of oxygen, results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. Protonation of the carbonyl oxygen under acidic conditions further enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Centers : The molecule possesses several nucleophilic sites. The oxygen atoms of the hydroxyl group and the acetate group have lone pairs of electrons and can act as nucleophiles. Furthermore, the hydrogens on the carbons alpha (α) to the carbonyl group (the -CH₂OH and -CH₂OAc moieties) are acidic. Deprotonation of one of these α-hydrogens by a base leads to the formation of an enolate ion. This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.
Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its corresponding enol tautomers. libretexts.orgmissouri.edu Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org This process, known as keto-enol tautomerism, is crucial as the enol form, although often a minor component at equilibrium, is a key reactive intermediate in many reactions. libretexts.orgmasterorganicchemistry.com
The tautomerization can be catalyzed by either acid or base. libretexts.orgyoutube.com
Acid-Catalyzed Enolization : In the presence of an acid, the carbonyl oxygen is first protonated, forming an oxonium ion. This enhances the acidity of the α-hydrogens. A weak base (like water) can then deprotonate the α-carbon, leading to the formation of a carbon-carbon double bond and the neutral enol. libretexts.orglibretexts.org
Base-Catalyzed Enolization : Under basic conditions, a base removes an α-hydrogen to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom of the enolate by a proton source (like water) yields the enol. libretexts.orglibretexts.org
For this compound, two different enol tautomers can potentially form due to the presence of two different α-carbons.
Elucidation of Reaction Mechanisms
The multifunctional nature of this compound allows it to undergo complex reactions, the mechanisms of which have been a subject of detailed investigation.
The direct α-acetoxylation of ketones is a valuable synthetic method for the α-oxygen functionalization of carbonyl compounds. frontiersin.orgnih.gov Hypervalent iodine(III) reagents, such as (diacetoxy)iodobenzene (PIDA), are effective for these transformations. rsc.org Mechanistic studies suggest that the reaction proceeds through the enol or enolate form of the ketone. rsc.orgresearchgate.net
The proposed mechanism involves the nucleophilic attack of the enol's carbon-carbon double bond on the electrophilic iodine(III) center of the reagent. rsc.orgresearchgate.net This attack leads to the formation of a crucial intermediate. Two main types of intermediates have been proposed:
An α-C-bound hypervalent iodine species (an α-iodanyl ketone). nih.gov
An iodonium enolate (an O-bound intermediate). nih.gov
Computational and experimental studies suggest that the α-C-bound intermediate is significant in many cases. frontiersin.orgnih.gov This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) by an acetate ion, which attacks the α-carbon, displacing the iodobenzene (B50100) group and forming the α-acetoxy ketone product. frontiersin.orgnih.govrsc.org The use of a Lewis acid, such as boron trifluoride etherate (BF₃•OEt₂), can activate both the ketone and the hypervalent iodine reagent, facilitating the reaction. frontiersin.orgnih.gov
| Reaction Type | Reagent Example | Key Intermediate | Subsequent Step |
| α-Acetoxylation | (Diacetoxy)iodobenzene | α-C-bound hypervalent iodine species | SN2 attack by acetate |
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester through oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using peroxyacids (like m-CPBA) or other peroxides. wikipedia.orgnih.gov
The generally accepted mechanism involves the following steps: wikipedia.orgjk-sci.com
Protonation of the carbonyl oxygen by the acidic medium.
Nucleophilic attack of the peroxyacid on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.
A concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, with the simultaneous cleavage of the weak oxygen-oxygen bond and departure of a carboxylate anion. This migration is the rate-determining step.
Deprotonation of the resulting oxocarbenium ion to yield the final ester product.
A key feature of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the relative migratory aptitude of the groups attached to the carbonyl. The approximate order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com The group that can better stabilize a positive charge is more likely to migrate. The stereochemistry of the migrating group is retained during the process. jk-sci.com In the case of this compound, the reaction would involve the competitive migration of the hydroxymethyl (-CH₂OH) and acetoxymethyl (-CH₂OAc) groups.
The radical chemistry of this compound, while less explored than its ionic pathways, can be inferred from studies on related molecules like hydroxyacetone (B41140). usfca.edu Radical reactions can be initiated under specific conditions, such as exposure to radical initiators or high-energy radiation.
A plausible pathway for radical formation involves the abstraction of a hydrogen atom. The α-hydrogens are particularly susceptible to abstraction due to the stabilizing effect of the adjacent carbonyl group on the resulting radical. The hydrogen of the hydroxyl group can also be abstracted.
Once formed, these carbon-centered or oxygen-centered radicals can undergo various reactions:
Specific Chemical Transformations
The reactivity of this compound is dictated by its three functional groups: the acetoxy group, the hydroxyl group, and the ketone. The interplay of these groups allows for a variety of chemical transformations. Much of the available research focuses on the parent compound, hydroxyacetone (acetol), due to its significance as a simple ketol and its role in biomass chemistry. The principles from these studies provide a strong basis for understanding the reactivity of this compound.
Oxidation Reactions and Product Formation
The oxidation of α-hydroxyketones like hydroxyacetone has been investigated under various conditions, providing insight into the likely oxidation pathways for this compound.
In the gas phase, the OH-initiated oxidation of hydroxyacetone has been studied to simulate atmospheric conditions. The major product identified is methylglyoxal (B44143). acs.orgnih.gov However, the yield of methylglyoxal is temperature-dependent, decreasing from 82% at 298 K to 49% at 236 K. acs.orgnih.gov As the temperature decreases, the yields of formic acid and acetic acid increase from approximately 8% to about 20%. acs.orgnih.gov Other products observed include formaldehyde, CO2, and peroxy radicals. acs.orgnih.gov The reaction between the primary radical CH3C(O)CHOH and O2 is a key step, leading to the formation of methylglyoxal and a hydroperoxy radical (HO2). acs.orgnih.gov
Similarly, the Cl-atom-initiated oxidation of hydroxyacetone in the presence of oxygen also yields methylglyoxal as a primary product. rsc.org The mechanism involves the formation of acetonylperoxy radicals (CH3COCH2O2) which can self-react to produce methylglyoxal and hydroxyacetone. rsc.org
In the liquid phase, using a catalytic system of iron(III) chloride and hydrogen peroxide in acetonitrile, the oxidation of hydroxyacetone (acetol) yields acetic acid and formic acid as the main products. researchgate.net In one study, starting with 0.5 M acetol, the reaction produced 0.25 M acetic acid and 0.35 M formic acid, along with a smaller amount of CO2. researchgate.net Theoretical studies suggest that the formation of acetic acid and methylglyoxal can occur through tetraoxide intermediates during radical-initiated oxidation. usfca.edu
| Oxidizing Agent/Conditions | Major Products | Minor Products | Source |
|---|---|---|---|
| OH radicals (gas phase, 298 K) | Methylglyoxal (82% yield) | Formic acid (~8%), Acetic acid (~8%), Formaldehyde, CO2 | acs.orgnih.gov |
| OH radicals (gas phase, 236 K) | Methylglyoxal (49% yield) | Formic acid (~20%), Acetic acid (~20%) | acs.orgnih.gov |
| Cl atoms / O2 (gas phase) | Methylglyoxal | Not specified | rsc.org |
| FeCl3 / H2O2 (liquid phase) | Acetic acid, Formic acid | CO2 | researchgate.net |
Reduction Reactions and Subsequent Derivatives (e.g., electrochemical reduction of hydroxyacetone to diols and other ketones)
The reduction of the carbonyl group in α-hydroxyketones can lead to the formation of diols. Electrochemical methods have proven effective for such transformations. While direct studies on this compound are limited, research on related compounds like dihydroxyacetone and the formation of hydroxyacetone via CO2 reduction provides a clear picture of the expected reactivity.
Electrochemical studies show that hydroxycarbonyl (B1239141) compounds can be reduced at a copper electrode. nih.govnih.govacs.orgfigshare.com The reduction of hydroxyacetone yields both 1,2-propanediol and acetone (B3395972). nih.govnih.govacs.orgfigshare.com The formation of 1,2-propanediol occurs through the reduction of the carbonyl group, while the formation of acetone involves the dehydroxylation of the hydroxyl group. nih.gov The selectivity between these two products can be potential-dependent, with 1,2-propanediol being favored at lower overpotentials and acetone at higher overpotentials. nih.gov
On palladium electrodes, the electrochemical reduction of dihydroxyacetone, a related and more oxidized monosaccharide, proceeds in a two-step process. researchgate.net Dihydroxyacetone is first reduced to acetol (hydroxyacetone), which is then sequentially reduced to acetone. researchgate.net This highlights the viability of reducing the carbonyl group in the presence of hydroxyl groups and the subsequent potential for dehydroxylation to form a ketone.
| Starting Material | Electrode | Primary Products | Reaction Pathway | Source |
|---|---|---|---|---|
| Hydroxyacetone | Copper (Cu) | 1,2-Propanediol, Acetone | Parallel reduction of carbonyl and dehydroxylation | nih.govnih.gov |
| Dihydroxyacetone | Palladium (Pd) | Acetol (Hydroxyacetone), Acetone | Sequential reduction to acetol, then to acetone | researchgate.net |
Condensation Reactions (e.g., aldol (B89426) condensation of hydroxyacetone)
Aldol condensation is a characteristic reaction of carbonyl compounds possessing α-hydrogens. purechemistry.orgwikipedia.orgtermoformat.mdsigmaaldrich.com Hydroxyacetone, and by extension this compound, can undergo this reaction, particularly under basic conditions. wikipedia.orgsciencemadness.org The reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl group of another molecule. purechemistry.orgwikipedia.orgtermoformat.md This addition is typically followed by dehydration to yield an α,β-unsaturated ketone. purechemistry.orgsigmaaldrich.comlibretexts.org
For hydroxyacetone, two different enols can form, leading to two potential aldol condensation products. The subsequent reaction can form (Z)-3,5-dihydroxy-4-methylpent-3-en-2-one and (Z)-1,5-dihydroxy-4-methylpent-3-en-2-one. researchgate.net The formation of these condensation products has been observed on catalyst surfaces during aqueous phase reforming processes. researchgate.net Such reactions can lead to the formation of larger organic molecules and are a key step in the pathway towards coke formation on catalysts. researchgate.net
Hydrolysis and Transesterification of the Acetoxy Group
The acetoxy group of this compound is an ester and is therefore susceptible to hydrolysis and transesterification reactions.
Hydrolysis: In the presence of acid or base catalysts and water, the ester can be hydrolyzed to yield acetic acid and 1,3-dihydroxyacetone (B48652) (dihydroxyacetone). This reaction is a standard ester hydrolysis mechanism, involving nucleophilic attack of water on the ester carbonyl, followed by the elimination of the alcohol portion (in this case, the dihydroxyacetone moiety).
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. This reaction would involve the exchange of the acetyl group's alcohol component (the dihydroxyacetone moiety) with the new alcohol. For example, reaction with methanol (B129727) would yield methyl acetate and dihydroxyacetone.
While specific literature detailing these reactions for this compound is not prevalent, the reactivity is a fundamental aspect of ester chemistry.
Degradation Pathways and Stability Considerations (e.g., polymerization tendencies of hydroxyacetone)
The stability of this compound is influenced by the inherent reactivity of its functional groups. The parent compound, hydroxyacetone, is known to be reactive and can undergo several degradation pathways.
Polymerization: Hydroxyacetone exhibits a tendency to undergo rapid polymerization. wikipedia.orgsciencemadness.org This process can include the formation of a hemiacetal cyclic dimer. wikipedia.orgsciencemadness.org Due to this instability, commercial preparations of hydroxyacetone often contain stabilizers like sodium carbonate. sigmaaldrich.com The polymerization tendency is a significant consideration for its storage and handling. It is plausible that this compound also shares some of this instability, although the acetoxy group may sterically hinder polymerization to some extent compared to the free hydroxyl group in dihydroxyacetone.
Thermal Decomposition: Studies on the thermal decomposition of hydroxyacetone show that it begins to decompose at approximately 950 K. acs.org The initial steps are dominated by homolysis reactions, specifically the cleavage of the C-C bonds and the loss of a methyl radical. acs.org Prior to decomposition, keto-enol tautomerism can occur. acs.org At higher temperatures (above 1230 K), molecular elimination reactions become significant, leading to the formation of small molecules such as H2, CH4, H2O, and formaldehyde. acs.org
General Stability: Under standard ambient conditions, hydroxyacetone is considered chemically stable. sigmaaldrich.com However, it is incompatible with strong oxidizing agents, with which it can react violently, and strong acids. sigmaaldrich.com It is also recommended to avoid moisture and air during storage. sigmaaldrich.com As a hygroscopic liquid, it readily absorbs moisture from the air. sciencemadness.orgscbt.com
Based on a thorough search of publicly available scientific literature and chemical databases, experimental spectroscopic data for the specific compound "this compound" (also known as (3-hydroxy-2-oxopropyl) acetate) is not available. Searches for ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography data under its various names and chemical formula (C₅H₈O₄) did not yield any published research findings or data sets.
Therefore, it is not possible to generate the requested article on the "Advanced Spectroscopic Characterization for Structural Elucidation of this compound" as the foundational data required to populate the specified sections and subsections does not appear to be in the public domain.
To fulfill the user's request, access to proprietary research data or the actual synthesis and characterization of the compound would be necessary. Without this primary data, any attempt to describe its spectroscopic properties would be speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Spectroscopic Characterization for Structural Elucidation of 1 Acetoxy 3 Hydroxy Acetone
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for the direct determination of the absolute configuration of stereogenic centers in chiral molecules such as 1-Acetoxy-3-hydroxy-acetone. mtoz-biolabs.comnih.gov The technique measures the difference in absorption of left (εL) and right (εR) circularly polarized light as a function of wavelength, expressed as the differential molar extinction coefficient (Δε = εL - εR). nih.gov The resulting ECD spectrum, with its characteristic positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's three-dimensional structure, including its absolute stereochemistry. ull.es
For a molecule with a single chromophore, like the carbonyl group in this compound, the electronic transitions of this group become chiroptically active due to the asymmetric environment of the stereogenic center. The n→π* transition of the ketone carbonyl group is particularly sensitive to its chiral surroundings and typically gives rise to a Cotton effect in the 280–320 nm region of the ECD spectrum. ull.es The sign and magnitude of this Cotton effect are dictated by the spatial arrangement of the atoms and groups relative to the carbonyl chromophore.
The modern and most reliable approach for assigning the absolute configuration using ECD involves a synergistic combination of experimental measurement and quantum mechanical computation. nih.gov This method compares the experimentally measured ECD spectrum with the theoretical spectrum calculated for a specific enantiomer (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration of the sample.
The computational process for determining the absolute configuration of this compound would involve the following steps:
Conformational Search: A thorough conformational analysis is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers of the molecule.
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).
ECD Spectra Calculation: For each stable conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This calculation provides the excitation energies (wavelengths), oscillator strengths, and rotational strengths for the electronic transitions.
Boltzmann Averaging: The final theoretical ECD spectrum for a given enantiomer is obtained by averaging the spectra of all significant conformers, weighted according to their relative Boltzmann populations at a given temperature.
Comparison and Assignment: The calculated spectrum is then compared to the experimental ECD spectrum. If the signs and relative intensities of the Cotton effects in the experimental spectrum match those of the calculated spectrum for the (R)-enantiomer, then the absolute configuration of the sample is assigned as (R). Conversely, if the experimental spectrum is a mirror image of the calculated (R)-spectrum, the configuration is assigned as (S).
Due to the absence of published experimental ECD data for this compound, the following interactive table presents hypothetical data to illustrate the results of such a comparative analysis. The table shows a plausible experimental ECD result and the corresponding theoretically calculated values for both the (R) and (S) enantiomers.
Interactive Data Table: Comparison of Hypothetical Experimental and Calculated ECD Data for this compound
| Electronic Transition | Experimental Data | Calculated Data for (R)-enantiomer | Calculated Data for (S)-enantiomer |
| λ (nm) | Δε | λ (nm) | Δε |
| n→π | 295 | +1.8 | 298 |
| π→π | 215 | -3.5 | 212 |
Computational Chemistry Approaches for 1 Acetoxy 3 Hydroxy Acetone System Analysis
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetic Profiles
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1-Acetoxy-3-hydroxy-acetone, DFT calculations would be employed to:
Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface.
Electronic Structure: Analyze the distribution of electrons within the molecule, calculating properties like molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and partial atomic charges. This information is key to understanding the molecule's reactivity.
Energetic Profiles: Calculate the relative energies of different conformers or isomers. For a flexible molecule like this compound, this would reveal the most likely shapes the molecule adopts and the energy barriers between them.
While specific data for this compound is unavailable, a representative data table below illustrates the type of information that DFT calculations would provide for different conformers.
Table 1: Hypothetical DFT Results for Conformers of this compound
| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Conformer A | 0.00 | 2.5 | 5.8 |
| Conformer B | 5.21 | 3.1 | 5.6 |
| Conformer C | 8.94 | 1.9 | 5.9 |
Ab Initio Methods for High-Accuracy Calculations
Ab Initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy for energies and molecular properties. These would be particularly useful for benchmarking DFT results and for calculations where high accuracy is critical, such as determining precise energy barriers for reactions. For the related molecule hydroxyacetone (B41140), Ab Initio (MP2) methods have been used alongside DFT to identify its stable conformers. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water, would provide a dynamic picture of its behavior, revealing:
Conformational Landscape: How the molecule explores different shapes and which conformations are most persistent in solution.
Solvent Effects: The nature of hydrogen bonding and other interactions between this compound and surrounding solvent molecules.
Time-Averaged Properties: Dynamic behavior that cannot be captured by static quantum calculations.
Computational Insights into Reaction Mechanisms
Computational methods are essential for elucidating the step-by-step pathways of chemical reactions.
Transition State Characterization and Reaction Pathway Mapping
To understand how this compound might react (e.g., in decomposition or synthesis), computational chemists would map the potential energy surface connecting reactants to products. This involves:
Transition State (TS) Searching: Locating the highest energy point along the lowest energy reaction path—the transition state. The structure and energy of the TS are critical for determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
Intermediate Stability and Reactivity Predictions
Many reactions proceed through one or more intermediates—species that are neither reactant nor product but a temporary stage in between. Quantum chemical calculations would be used to:
Optimize Intermediate Structures: Find the stable geometries of any potential reaction intermediates.
Calculate Relative Energies: Determine the stability of these intermediates relative to the reactants, products, and transition states. This helps to predict whether an intermediate is likely to be long-lived or transient.
For example, in the formation of the related compound hydroxyacetone, computational studies have identified various radical fragments as key intermediates in its synthesis pathway. uhmreactiondynamics.orgnih.gov A similar approach could be applied to understand the synthesis or degradation of this compound.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Description | Calculated Relative Energy (kJ/mol) |
|---|---|---|
| Reactant | This compound | 0 |
| TS1 | First Transition State | +85 |
| Intermediate | Reaction Intermediate | +20 |
| TS2 | Second Transition State | +110 |
| Product | Final Product | -30 |
Solvent Effects Modeling
The chemical behavior, structure, and stability of this compound are significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to model these solvent effects, offering insights that are often difficult to obtain through experimental means alone. These methods can be broadly categorized into implicit and explicit solvent models.
Implicit Solvent Models (Continuum Models):
Implicit solvent models treat the solvent as a continuous medium with averaged properties, such as the dielectric constant, rather than modeling individual solvent molecules. fiveable.me This approach offers a significant reduction in computational cost, allowing for the study of larger systems and longer timescales. fiveable.me Several popular implicit solvent models are applicable to the study of this compound:
Polarizable Continuum Model (PCM): The PCM is a widely used method that places the solute molecule within a cavity in a polarizable dielectric continuum. wikipedia.org The electrostatic interactions between the solute and the solvent are then calculated. Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM), are available in many quantum chemistry software packages. nih.gov For a molecule like this compound, with its polar carbonyl, hydroxyl, and ester groups, PCM can effectively model the stabilization afforded by polar solvents.
Conductor-like Screening Model (COSMO): COSMO and its variant, COSMO-RS (Conductor-like Screening Model for Real Solvents), are another set of powerful continuum solvation models. wikipedia.org COSMO treats the solvent as a conductor-like dielectric, which simplifies the calculation of the electrostatic potential at the cavity surface. wikipedia.org COSMO-RS, in particular, can predict thermodynamic properties in solution with high accuracy by combining quantum chemical calculations with statistical thermodynamics. wikipedia.orgnih.gov This can be particularly useful for predicting the solubility and partitioning of this compound in various solvents.
Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. scielo.br It calculates the solvation free energy by adding a term related to the solvent-accessible surface area to the electrostatic energy calculated with a continuum model. q-chem.comacs.org The SMD model has been shown to provide good accuracy for the solvation free energies of organic molecules in various solvents. acs.orgnih.gov
The choice of the implicit solvent model can influence the accuracy of the results. For instance, studies on keto-enol tautomerizations, a process relevant to the carbonyl group in this compound, have benchmarked various continuum models like PCM, CPCM, and SMD, finding that their accuracy can be comparable for certain systems. nih.govacs.org
Interactive Data Table: Comparison of Implicit Solvent Models
| Model | Key Features | Strengths | Limitations |
| PCM | Solute in a dielectric continuum cavity. | Widely implemented and versatile. | Can be sensitive to cavity definition. |
| COSMO | Treats solvent as a conductor-like medium. | Good for polar and hydrogen-bonding solvents. | May be less accurate for non-polar solvents. |
| SMD | Includes non-electrostatic terms based on solvent-accessible surface area. | Parameterized for a large number of solvents, often providing high accuracy. | Accuracy is dependent on the quality of the parameterization. |
Explicit Solvent Models:
In contrast to implicit models, explicit solvent models treat individual solvent molecules. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. However, this level of detail comes at a much higher computational cost. wikipedia.org Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational expense. wikipedia.org
Theoretical Prediction and Validation of Spectroscopic Data
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide valuable insights into the relationship between molecular structure and spectral features, aiding in the analysis of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical prediction of NMR chemical shifts is a powerful method for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. rsc.orgimist.ma Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, have been shown to provide accurate predictions of both ¹H and ¹³C chemical shifts when combined with appropriate basis sets. acs.orgnih.gov
For this compound, DFT calculations could predict the chemical shifts of its distinct protons and carbons. The accuracy of these predictions can be enhanced by considering conformational isomers and by applying empirical scaling to the calculated shielding constants. acs.orgnih.gov The predicted spectrum can then be compared to an experimental spectrum to confirm the structure and assign the observed peaks.
Interactive Data Table: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (ketone) | 205.2 | 204.8 |
| C=O (ester) | 170.5 | 170.1 |
| CH₂ (next to ester) | 68.3 | 67.9 |
| CH₂ (next to hydroxyl) | 65.1 | 64.7 |
| CH₃ (acetyl) | 20.7 | 20.4 |
Infrared (IR) Spectroscopy:
Computational methods can also predict the vibrational frequencies observed in an IR spectrum. These calculations are typically performed at the harmonic level, and the resulting frequencies are often systematically higher than the experimental values. To improve the agreement with experimental data, calculated harmonic frequencies are often multiplied by empirical scaling factors. acs.orgnih.govnist.gov These scaling factors depend on the level of theory and basis set used. wayne.edu For carbonyl compounds, the C=O stretching frequency is a particularly strong and informative band in the IR spectrum. pg.edu.pl Theoretical calculations can help in assigning this and other vibrational modes to specific molecular motions.
Validation of Spectroscopic Data:
The validation of theoretical spectroscopic data is achieved through direct comparison with experimental results. Key metrics for evaluating the accuracy of the predictions include:
Mean Absolute Error (MAE): The average of the absolute differences between the calculated and experimental values.
Root Mean Square Deviation (RMSD): A measure of the differences between predicted and observed values.
Correlation plots: Visual representations of the agreement between theoretical and experimental data, where a high correlation coefficient (R²) indicates a good prediction.
By systematically comparing the predicted NMR and IR spectra with experimental data for this compound, researchers can validate the computational models used and gain a deeper understanding of the molecule's structure and properties.
Applications in Complex Organic Synthesis and As Synthetic Precursors
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
1-Acetoxy-3-hydroxy-acetone serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules. Its compact carbon skeleton, equipped with multiple reactive sites, provides an efficient entry point to complex molecular architectures.
Precursor to Nitrogen Heterocycles (e.g., thiazole (B1198619) derivatives)
While direct use of this compound in the synthesis of nitrogen heterocycles like thiazoles is not extensively documented, its structure is primed for such transformations. The classical Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry, utilizes α-haloketones and thioamides to construct the thiazole ring. synarchive.comresearchgate.net
A plausible and chemically sound pathway involves the initial conversion of this compound to an α-haloketone. The primary hydroxyl group at the C-3 position can be selectively replaced by a halogen (e.g., chlorine or bromine) using standard halogenating agents. The resulting 1-acetoxy-3-halo-acetone is then an ideal substrate for the Hantzsch synthesis. Reaction with a thioamide would lead to the formation of a substituted thiazole, where the acetoxymethyl group would be at the 4-position of the ring. This strategy allows the introduction of a functionalized side-chain onto the thiazole core, which is a common structural motif in many pharmaceutical compounds.
| Step | Reaction | Reactants | Product |
| 1 | Halogenation | This compound, Halogenating Agent (e.g., SOCl₂) | 1-Acetoxy-3-halo-acetone |
| 2 | Hantzsch Cyclization | 1-Acetoxy-3-halo-acetone, Thioamide | 4-(Acetoxymethyl)-substituted thiazole |
Building Block for Beta-Lactam Antibiotics (e.g., carbapenems, penems)
The synthesis of β-lactam antibiotics, particularly those of the carbapenem (B1253116) and penem (B1263517) classes, often relies on chiral building blocks with specific oxygenation patterns. This compound provides a valuable C3 fragment for constructing the side chains of these potent antibacterial agents. A key intermediate in the synthesis of many carbapenem antibiotics, including thienamycin, imipenem, and meropenem, is a substituted azetidin-2-one (B1220530) ring. nih.govresearchgate.net
Specifically, the intermediate (+)-4-acetoxy-3-(1-hydroxyethyl)-2-azetidinone is a highly versatile precursor for this class of antibiotics. nih.gov The structural elements of this compound are readily incorporated into this key side chain. Synthetic strategies can utilize the ketone for carbon-carbon bond formation (to create the ethyl fragment) and the existing hydroxyl and protected hydroxyl (acetoxy) groups provide the necessary oxygenation with the correct stereochemistry, often established through asymmetric reactions later in the sequence. The compound 4-acetoxy-3-(1-hydroxy-2-methoxyethyl)-1-(4-methoxyphenyl)azetidin-2-one has been identified as a direct precursor for carbapenems, showcasing the direct relevance of the acetoxy-hydroxy-keto motif. researchgate.net
Synthetic Intermediate for Complex Natural Products and Analogues
Multifunctional C3 synthons like this compound are strategic building blocks for the total synthesis of complex natural products. rsc.org While specific, direct applications in the completed total synthesis of a major natural product are not widely reported, its utility is clear from its role in fundamental carbon-carbon bond-forming reactions. For instance, the regioselective aldol (B89426) reaction of hydroxyacetone (B41140) (the parent compound) demonstrates its ability to act as a nucleophile to form larger, more complex structures. researchgate.net
By employing this compound, chemists can introduce a three-carbon unit containing a ketone (or a masked equivalent) and two distinct, differentially protected hydroxyl groups. This differential protection is a key strategic element in multi-step synthesis, allowing for the selective unmasking and reaction of one hydroxyl group while the other remains protected. This approach is fundamental to the construction of polyketides, macrolides, and other classes of natural products that are rich in oxygenated stereocenters.
Strategies for Functional Group Manipulation and Protection
The synthetic utility of this compound is maximized through the strategic manipulation of its three distinct functional groups. The inherent differences in their reactivity allow for selective transformations, a critical requirement in complex, multi-step synthetic campaigns.
Utilization of Acetoxy Group as a Protecting Group for Alcohols
In the context of this compound, the acetoxy group serves as a protecting group for one of the primary hydroxyls of the parent molecule, dihydroxyacetone. A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, preventing it from reacting under a specific set of conditions while transformations are carried out elsewhere in the molecule.
The acetyl (acetoxy) group is a common and robust choice for protecting alcohols. It is stable to a wide range of reaction conditions, including many oxidations and organometallic additions. This stability allows chemists to perform reactions selectively at the ketone (C-2) or the free primary alcohol (C-3) of this compound without affecting the C-1 position. The acetoxy group can be readily removed (deprotected) when desired, typically by acid- or base-catalyzed hydrolysis, to reveal the free primary alcohol.
| Protecting Group | Structure | Common Protection Reagents | Common Deprotection Conditions |
| Acetyl (Ac) | -C(O)CH₃ | Acetic anhydride (B1165640), Acetyl chloride | H⁺/H₂O or OH⁻/H₂O |
Selective Functionalization in Multi-step Synthesis
The presence of three different functional groups in this compound allows for a high degree of chemoselectivity in its reactions. Each site can be targeted under specific conditions, enabling the molecule to be elaborated in a controlled, stepwise manner.
Reactions at the Ketone (C-2): The ketone is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. It can also undergo Wittig-type reactions to form alkenes or participate in aldol condensations.
Reactions at the Hydroxyl Group (C-3): The free primary alcohol can be selectively oxidized to an aldehyde under mild conditions (e.g., using PCC or DMP). rsc.org It can also be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, or it can be acylated or silylated to introduce a different protecting group.
Reactions at the Acetoxy Group (C-1): As mentioned, the acetate (B1210297) ester can be selectively hydrolyzed under acidic or basic conditions to liberate the primary alcohol. This deprotection is often performed at a later stage in a synthesis after other transformations have been completed.
This differential reactivity allows for a planned sequence of reactions. For example, one could first perform a Grignard reaction at the ketone, then oxidize the primary alcohol to an aldehyde, and finally, deprotect the acetoxy group to reveal a third hydroxyl group, all in a controlled sequence. This strategic flexibility makes this compound a powerful tool for building molecular complexity.
Intermediacy in Broader Chemical Processes (e.g., CO2 electrochemical reduction pathways)
While direct applications of this compound in complex organic synthesis are not extensively documented in scientific literature, the core structure of its parent compound, hydroxyacetone, has been identified as an intermediate in significant chemical transformations, most notably in the electrochemical reduction of carbon dioxide (CO2). The conversion of CO2 into valuable chemical feedstocks is a critical area of research for sustainable chemistry, and understanding the formation of C3 oxygenates like hydroxyacetone provides insight into potential pathways for producing more complex molecules from a simple carbon source.
Recent research has elucidated the mechanistic pathways for the formation of hydroxyacetone, acetone (B3395972), and 1,2-propanediol from the electrochemical reduction of CO2 on copper electrodes. These C3 compounds are typically minor products, and their detection often requires prolonged electrolysis times. nih.govnih.gov
Detailed Research Findings
The formation of hydroxyacetone is proposed to occur through the coupling of carbon monoxide (CO), a primary product of CO2 reduction, with a C2-hydroxycarbonyl intermediate, such as a glycolaldehyde-like species. nih.govnih.gov This hypothesis is supported by experiments where the addition of glycolaldehyde (B1209225) to the electrolyte during CO2 electrolysis enhances the production of hydroxyacetone, acetone, and 1,2-propanediol. nih.gov
The proposed reaction pathway can be summarized as follows:
CO2 Reduction to Key Intermediates: Carbon dioxide is first electrochemically reduced to carbon monoxide (CO) and other C1 and C2 species on the copper catalyst surface.
Formation of C2 Intermediates: Further reduction and coupling reactions lead to the formation of C2 intermediates like glyoxal (B1671930) and glycolaldehyde. nih.gov
C-C Coupling to Form C3 Backbone: A key step is the coupling of a CO molecule with a C2-hydroxycarbonyl intermediate (e.g., a dehydrogenated glycolaldehyde) to form the C3 backbone of hydroxyacetone. nih.govnih.gov
Further Reduction to Products: Hydroxyacetone, once formed, can undergo further reduction to yield 1,2-propanediol and acetone. nih.govnih.gov The reduction of the carbonyl group to form 1,2-propanediol is generally favored over the dehydroxylation to form acetone. nih.gov
While the research focuses on hydroxyacetone, it is plausible that this compound could serve as a stable derivative for analytical purposes or as a synthetic equivalent in related chemical studies, although specific literature to support this is scarce. The acetyl group could potentially be used as a protecting group for the primary alcohol functionality of a dihydroxyacetone precursor in a controlled synthetic sequence.
The table below summarizes the key compounds involved in the proposed pathway for hydroxyacetone formation during the electrochemical reduction of CO2.
| Compound Name | Chemical Formula | Role in the Pathway |
| Carbon Dioxide | CO2 | Initial reactant |
| Carbon Monoxide | CO | Primary reduction product and key building block |
| Glycolaldehyde | C2H4O2 | C2-hydroxycarbonyl intermediate |
| Hydroxyacetone | C3H6O2 | Key C3 oxygenate intermediate |
| 1,2-Propanediol | C3H8O2 | Reduction product of hydroxyacetone |
| Acetone | C3H6O | Reduction product of hydroxyacetone |
This area of research highlights a potential route for the synthesis of C3 oxygenates from a renewable carbon source, where the fundamental structure of this compound plays a role as a key intermediate in its unacetylated form.
Future Research Directions and Uncharted Avenues
Development of Green and Sustainable Synthetic Routes
The future synthesis of 1-acetoxy-3-hydroxy-acetone should prioritize the principles of green chemistry. Current synthetic methodologies for analogous α-hydroxy ketones often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should focus on developing atom-economical and environmentally benign synthetic pathways.
Key Research Objectives:
Biocatalytic Approaches: Investigating the use of enzymes, such as lipases for regioselective acylation of dihydroxyacetone or oxidoreductases for the selective oxidation of a protected triol, could offer a highly efficient and sustainable route.
Renewable Feedstocks: Exploring pathways from renewable resources, such as glycerol (B35011) or sugars, would be a significant advancement. This could involve selective enzymatic or chemocatalytic transformations to introduce the desired functional groups.
Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency while minimizing solvent usage and reaction times.
Discovery of Novel Transformations and Catalytic Applications
The unique arrangement of functional groups in this compound opens the door to a wide array of novel chemical transformations and potential catalytic applications. The interplay between the ketone, alcohol, and ester functionalities could be exploited to create complex molecular architectures.
Prospective Research Areas:
Asymmetric Catalysis: The hydroxyl and ketone groups provide handles for developing asymmetric catalytic reactions, such as enantioselective reductions, additions, or aldol (B89426) reactions, to produce chiral building blocks.
Organocatalysis: The functional groups present in the molecule could be leveraged in organocatalytic systems, either as a substrate for developing new methodologies or as a precursor to a novel organocatalyst.
Metal-Catalyzed Cross-Coupling: Derivatization of the hydroxyl group could enable its use in various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the synthesis of a library of new compounds.
Exploration of Advanced Spectroscopic Techniques for In-Situ Monitoring
To optimize synthetic routes and gain a deeper understanding of the reaction mechanisms involving this compound, the application of advanced spectroscopic techniques for real-time, in-situ monitoring is crucial. Such techniques can provide valuable kinetic and mechanistic data that are not accessible through traditional offline analysis.
Potential Methodologies:
Process Analytical Technology (PAT): Techniques like ReactIR (in-situ FTIR), Raman spectroscopy, and process NMR could be employed to monitor the formation of this compound and any intermediates or byproducts in real-time. This would facilitate rapid reaction optimization and ensure process safety and reproducibility.
Mass Spectrometry: The use of in-situ mass spectrometry techniques, such as Процесс-масс-спектрометрия (Process Mass Spectrometry), could provide detailed information about the reaction kinetics and help in identifying transient species.
Synergistic Integration of Experimental and Computational Methodologies
A combined experimental and computational approach can accelerate the discovery and optimization of reactions involving this compound. Computational chemistry can provide valuable insights into reaction mechanisms, transition states, and the prediction of spectral properties, thereby guiding experimental design.
Areas for Integration:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential transformations.
Spectroscopic Prediction: Computational methods can be used to predict NMR, IR, and Raman spectra of potential intermediates and products, aiding in their identification from experimental data.
Catalyst Design: Computational screening of potential catalysts for specific transformations of this compound could significantly reduce the experimental effort required for catalyst discovery.
Potential for Derivatization into Materials Science Precursors
The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel polymers and functional materials. The hydroxyl and ketone groups offer versatile points for polymerization or for grafting onto existing polymer backbones.
Future Applications in Materials Science:
Biodegradable Polymers: The ester and hydroxyl functionalities could be incorporated into polyester (B1180765) or polycarbonate backbones, potentially leading to the development of new biodegradable materials.
Functional Coatings: Derivatization of the molecule could lead to the creation of monomers suitable for producing functional coatings with tailored properties such as hydrophilicity, adhesion, or biocompatibility.
Cross-linking Agents: The presence of multiple reactive sites suggests that derivatives of this compound could be explored as effective cross-linking agents for various polymer systems, enhancing their mechanical and thermal properties.
Q & A
What are the recommended synthetic routes for 1-Acetoxy-3-hydroxy-acetone, and how can reaction conditions be optimized for yield?
Basic Research Question
The synthesis of this compound typically involves acetylation of dihydroxyacetone precursors or selective protection/deprotection strategies. For example, acetylation of 3-hydroxyacetone under anhydrous conditions with acetic anhydride and a catalyst (e.g., pyridine) can yield the target compound. Optimization includes controlling reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for hydroxyl:acetyl groups), and purification via column chromatography with ethyl acetate/hexane gradients . Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation.
Which spectroscopic methods are most effective for characterizing the structure of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of hydroxyl and acetoxy groups. Key signals include:
- ¹H NMR : δ 2.1 ppm (acetoxy methyl group), δ 4.2–4.5 ppm (hydroxy-methylene protons).
- ¹³C NMR : δ 170 ppm (carbonyl carbon of acetoxy), δ 65–70 ppm (hydroxy-bearing carbon).
Complementary techniques like Fourier-Transform Infrared Spectroscopy (FTIR) identify functional groups (C=O stretch at ~1740 cm⁻¹ for acetoxy), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight .
What are the recommended handling and storage protocols for this compound to ensure stability?
Basic Research Question
Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the acetoxy group. Avoid exposure to moisture, strong acids/bases, and UV light. Lab safety protocols mandate wearing nitrile gloves and eye protection due to potential skin/eye irritation, as observed in structurally related acetoxy compounds .
How does the presence of hydroxyl and acetoxy groups influence the compound's stability under varying pH conditions?
Advanced Research Question
The acetoxy group is prone to hydrolysis in acidic or alkaline conditions, while the hydroxyl group enhances solubility in polar solvents. Kinetic studies in buffered solutions (pH 3–10) reveal:
- Acidic conditions (pH <5) : Rapid hydrolysis of the acetoxy group to regenerate 3-hydroxyacetone.
- Alkaline conditions (pH >8) : Base-catalyzed ester cleavage dominates.
Stability is maximized near neutral pH (6–7.5), validated by HPLC tracking degradation products .
What strategies can resolve contradictions in reported reactivity data for this compound across studies?
Advanced Research Question
Discrepancies in reactivity (e.g., conflicting catalytic efficiency or degradation rates) often arise from variations in experimental conditions (solvent purity, temperature control). To resolve these:
- Replicate studies under standardized conditions (e.g., 25°C, 0.1 M phosphate buffer).
- Meta-analysis of raw data from multiple sources to identify outliers.
- Control for impurities via rigorous pre-experiment purification (e.g., recrystallization) .
What analytical challenges arise when quantifying this compound in complex biological mixtures?
Advanced Research Question
Matrix interference from proteins or lipids can obscure detection. Solutions include:
- Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.
- Advanced detection : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity.
- Internal standards : Deuterated analogs (e.g., this compound-d₃) to correct for ion suppression .
How can computational modeling predict the reactivity of this compound in novel reaction environments?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like hydrolysis or nucleophilic substitution. Key parameters include:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate aqueous or organic environments.
Validated models correlate with experimental kinetic data (R² >0.9) .
What role does this compound play in multi-step organic synthesis pathways?
Advanced Research Question
The compound serves as a protected intermediate for synthesizing polyhydroxy ketones. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
